REACTION_CXSMILES
|
[CH3:1]CN(CC)CC.C=O.[BH3-]C#N.[Na+].Cl.[CH2:15]([O:17][C:18]([C:20]1[N:21]=[C:22]2[CH2:27][NH:26][CH2:25][CH2:24][N:23]2[CH:28]=1)=[O:19])[CH3:16]>C(Cl)Cl.CO>[CH2:15]([O:17][C:18]([C:20]1[N:21]=[C:22]2[CH2:27][N:26]([CH3:1])[CH2:25][CH2:24][N:23]2[CH:28]=1)=[O:19])[CH3:16] |f:2.3,4.5|
|
Name
|
|
Quantity
|
3.44 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
2.02 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
1.78 g
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC(=O)C=1N=C2N(CCNC2)C1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred for 3.5 h under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 50% K2CO3 aq. The organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (K2CO3)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
the column was eluted with CHCl3-acetone (1/1˜1/2)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |